BenchChemオンラインストアへようこそ!

3-Methoxy-4-methyl-1,5-naphthyridine

Medicinal Chemistry Physicochemical Profiling Membrane Permeability

3-Methoxy-4-methyl-1,5-naphthyridine (CAS 893566-31-9) is a heterocyclic compound with a 1,5-naphthyridine core bearing a methoxy group at position 3 and a methyl group at position 4 (molecular formula C₁₀H₁₀N₂O, MW 174.20). The 1,5-naphthyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives developed as kinase inhibitors, antibacterial agents, and antileishmanial agents.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 893566-31-9
Cat. No. B3296413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methyl-1,5-naphthyridine
CAS893566-31-9
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1OC)C=CC=N2
InChIInChI=1S/C10H10N2O/c1-7-9(13-2)6-12-8-4-3-5-11-10(7)8/h3-6H,1-2H3
InChIKeyNQSLOFYQIIFSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-methyl-1,5-naphthyridine (CAS 893566-31-9): A Dual-Substituted Naphthyridine Building Block for Kinase-Targeted Drug Discovery and Chemical Biology


3-Methoxy-4-methyl-1,5-naphthyridine (CAS 893566-31-9) is a heterocyclic compound with a 1,5-naphthyridine core bearing a methoxy group at position 3 and a methyl group at position 4 (molecular formula C₁₀H₁₀N₂O, MW 174.20). The 1,5-naphthyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives developed as kinase inhibitors, antibacterial agents, and antileishmanial agents . This specific compound serves as a demonstrated synthetic intermediate for the preparation of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a key building block in the synthesis of kinase-targeted therapeutics [1]. Its dual substitution pattern imparts distinct physicochemical properties—including elevated lipophilicity (calculated LogP 1.95) and a topological polar surface area (TPSA) of 35.01 Ų—that differentiate it from single-substituted and isomeric analogs .

Why 3-Methoxy-4-methyl-1,5-naphthyridine Cannot Be Replaced by Single-Substituted or Positional Isomer Analogs in Procurement for Drug Discovery


The 3-methoxy-4-methyl substitution pattern on the 1,5-naphthyridine core is not interchangeable with other regioisomers or single-substituted variants. The methoxy group at position 3 introduces electron-withdrawing character, while the methyl group at position 4 exerts steric and electron-donating effects; together they create a unique electronic environment that influences both reactivity in downstream synthetic transformations and molecular recognition by biological targets . Replacing this compound with 3-methoxy-1,5-naphthyridine (lacking the 4-methyl) reduces lipophilicity by ΔLogP ≈ 0.31, which can alter tissue distribution and membrane permeability profiles in cell-based assays . Substitution with 4-methyl-1,5-naphthyridine (lacking the 3-methoxy) eliminates a hydrogen-bond acceptor site (TPSA drops from 35.01 to 25.78 Ų) and removes the synthetic handle for certain medicinal chemistry derivatizations . The isomeric 2-methoxy-6-methyl-1,5-naphthyridine presents a different spatial arrangement of substituents, resulting in distinct crystallinity (m.p. 52°C) and potentially divergent binding orientations . These quantifiable differences mean that biological and chemical outcomes achieved with the target compound cannot be assumed to replicate with its closest analogs.

Quantitative Differentiation Evidence: 3-Methoxy-4-methyl-1,5-naphthyridine vs. Closest Analogs for Scientific Selection


Lipophilicity Advantage (ΔLogP +0.31): 3-Methoxy-4-methyl-1,5-naphthyridine vs. 3-Methoxy-1,5-naphthyridine

The target compound exhibits a calculated LogP of 1.94682, representing a ΔLogP of +0.308 compared to 3-methoxy-1,5-naphthyridine (LogP 1.6384), which lacks the 4-methyl substituent . This corresponds to an approximately 2-fold increase in octanol-water partition coefficient. The unsubstituted parent 1,5-naphthyridine has a reported LogP of approximately 0.55, underscoring the cumulative lipophilicity gain from dual substitution . Because lipophilicity is a primary determinant of passive membrane permeability, drug absorption, and tissue distribution [1], the enhanced LogP of the target compound is a material consideration when designing cell-based assays or structure-activity relationship (SAR) studies where cellular uptake is critical.

Medicinal Chemistry Physicochemical Profiling Membrane Permeability

Topological Polar Surface Area (TPSA) Differentiation: 3-Methoxy-4-methyl-1,5-naphthyridine vs. 4-Methyl-1,5-naphthyridine (ΔTPSA +9.23 Ų)

The target compound has a calculated TPSA of 35.01 Ų, which is 9.23 Ų higher than that of 4-methyl-1,5-naphthyridine (TPSA 25.78 Ų) . This difference arises from the additional methoxy oxygen atom, which contributes both to hydrogen-bond acceptor capacity (3 H-bond acceptors vs. 2 for 4-methyl-1,5-naphthyridine) and to overall molecular polarity. TPSA is a well-established computational descriptor for predicting intestinal absorption and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered to have good oral absorption potential, while values above 140 Ų typically indicate poor permeation [1]. The target compound's TPSA of 35.01 Ų remains well within the favorable range for oral bioavailability, while the additional polar surface area relative to 4-methyl-1,5-naphthyridine provides enhanced aqueous solubility potential and additional hydrogen-bonding interactions with biological targets.

Drug Design Physicochemical Profiling Oral Bioavailability

Documented Synthetic Utility as a Kinase Inhibitor Precursor: 3-Methoxy-4-methyl-1,5-naphthyridine vs. Unreported Analogs

The target compound has a documented, scalable synthetic application as a precursor to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a key intermediate in the preparation of kinase inhibitor scaffolds. In a process development study from Pfizer Global Research, 3-amino-5-methoxy-4-methyl-pyridine underwent a modified Skraup reaction to yield the corresponding 1,5-naphthyridine (the target compound), which was subsequently converted via DMF-DMA enamine formation and oxidative cleavage to afford 3-hydroxy-1,5-naphthyridine-4-carbaldehyde . This is the same naphthyridine core that appears in the synthesis of (7-aryl-1,5-naphthyridin-2-yl)ureas reported as dual ERK2 and Aurora B kinase inhibitors [1]. No comparable pharmaceutical intermediate application has been reported in the peer-reviewed literature for 3-methoxy-1,5-naphthyridine, 4-methyl-1,5-naphthyridine, or 2-methoxy-6-methyl-1,5-naphthyridine, establishing the target compound as a uniquely validated entry point into this therapeutically relevant chemical space.

Synthetic Chemistry Kinase Inhibitor Pharmaceutical Intermediate

Purity Specification and Storage Condition Differentiation: 3-Methoxy-4-methyl-1,5-naphthyridine vs. 4-Methyl-1,5-naphthyridine

The target compound is commercially available at a purity specification of ≥98% (ChemScene Cat. No. CS-0588404) with mandatory refrigerated storage at 2-8°C in sealed, dry conditions . In contrast, 4-methyl-1,5-naphthyridine is offered at a minimum purity of 95% with long-term storage specified at ambient temperature in a cool, dry place . The tighter purity specification reduces batch-to-batch variability in biological assays, which is critical for generating reproducible SAR data. The refrigerated storage requirement for the target compound, while imposing modest logistical considerations, indicates that the dual-substituted naphthyridine may possess higher intrinsic chemical reactivity or greater sensitivity to thermal degradation compared to the single-substituted analog, a factor that must be accounted for in compound management protocols.

Quality Control Procurement Specification Compound Stability

Isomeric Differentiation: 3-Methoxy-4-methyl-1,5-naphthyridine vs. 2-Methoxy-6-methyl-1,5-naphthyridine (Regioisomeric Non-Interchangeability)

The target compound and its regioisomer 2-methoxy-6-methyl-1,5-naphthyridine (CAS 251295-04-2) share the same molecular formula (C₁₀H₁₀N₂O, MW 174.20) but differ in the positions of methoxy and methyl substituents (3,4- vs. 2,6-). This positional variation has measurable consequences: the 2,6-isomer is a crystalline solid with a melting point of 52°C and a predicted pKa of 4.01 , whereas the target 3,4-isomer (liquid or low-melting solid, no sharp melting point reported) displays different physical form characteristics. In biological systems, regioisomeric naphthyridines can exhibit dramatically different target binding profiles: within the 1,5-naphthyridine kinase inhibitor series, the position of substituents on the core has been shown to alter kinase selectivity profiles between ERK2, Aurora A, and Aurora B [1]. While head-to-head activity data for these two specific isomers is not available in the open literature, the established precedent of regioisomer-dependent activity in this scaffold class means that the 3,4- and 2,6-isomers should be treated as distinct chemical entities with non-transferable biological activity.

Medicinal Chemistry Regioisomer Selectivity Crystal Engineering

High-Value Application Scenarios for 3-Methoxy-4-methyl-1,5-naphthyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Building Block

The target compound is uniquely positioned as a synthetic intermediate for the preparation of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a critical building block for kinase inhibitor libraries. As demonstrated in a scalable Pfizer process, the Skraup reaction of 3-amino-5-methoxy-4-methyl-pyridine yields the target 1,5-naphthyridine, which is then elaborated via DMF-DMA enamine formation and NaIO₄ oxidative cleavage to the carbaldehyde intermediate . This carbaldehyde serves as a versatile handle for generating diverse (7-aryl-1,5-naphthyridin-2-yl)urea derivatives with dual ERK2/Aurora B inhibitory activity [1]. Procurement of the target compound provides direct entry into this validated kinase inhibitor chemical space, eliminating the need for de novo route development. The documented LogP of 1.95 and TPSA of 35.01 further support its suitability for generating drug-like molecules within the favorable oral bioavailability parameter space.

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity

In medicinal chemistry programs where membrane permeability is a critical optimization parameter, the target compound offers a quantifiable lipophilicity advantage over the non-methylated analog. The ΔLogP of +0.31 versus 3-methoxy-1,5-naphthyridine [1] provides researchers with a defined increment in lipophilicity that can be exploited to probe the effect of increased membrane partitioning on cellular potency without introducing additional heteroatoms or chiral centers. This controlled lipophilicity modulation is particularly valuable in central nervous system (CNS) drug discovery, where LogP values in the 1-3 range are often targeted for optimal blood-brain barrier penetration .

High-Purity Compound Procurement for Reproducible Biological Screening

For laboratories conducting quantitative high-throughput screening (qHTS) or precise dose-response assays, the ≥98% purity specification of the target compound provides a meaningful quality advantage over the 95% purity specification typical of simpler naphthyridine analogs [1]. A 3-percentage-point purity difference can translate to significantly reduced false-positive and false-negative rates in screening campaigns, particularly when compounds are tested at high concentrations (10-100 μM) where impurities at even 5% levels can produce confounding biological effects. The refrigerated storage specification (2-8°C) ensures that the purchased material maintains its purity profile over extended storage periods, supporting longitudinal studies and multi-batch experimental reproducibility.

Chemical Probe Development Exploiting Dual Hydrogen-Bond Acceptor Capacity

The target compound's TPSA of 35.01 Ų and three hydrogen-bond acceptor sites (vs. two acceptors and TPSA 25.78 Ų for 4-methyl-1,5-naphthyridine) make it a superior scaffold for developing chemical probes that require specific hydrogen-bonding interactions with target proteins. The additional methoxy oxygen provides a directional hydrogen-bond acceptor that can engage kinase hinge-region residues or other polar binding site features. The documented incorporation of this scaffold into kinase inhibitor programs [1] validates its utility for generating tool compounds with defined target engagement profiles. Researchers designing fragment-based or structure-guided libraries can leverage the balanced polarity profile (TPSA < 60 Ų, LogP < 3) to maintain drug-like physicochemical properties while maximizing binding interactions.

Quote Request

Request a Quote for 3-Methoxy-4-methyl-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.